molecular formula C₂₂H₂₁BrCl₂N₄O B1146018 1-(2,4-Dichlorophenyl)-5-(4-bromophenyl)-4-methyl-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide CAS No. 18232-63-5

1-(2,4-Dichlorophenyl)-5-(4-bromophenyl)-4-methyl-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide

Numéro de catalogue B1146018
Numéro CAS: 18232-63-5
Poids moléculaire: 508.24
Clé InChI:
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Synthesis Analysis

The synthesis of related biarylpyrazole compounds, including those with structural similarities to our compound of interest, has been demonstrated through various methods. Notably, the synthesis of analogs with a focus on modifications at specific positions on the pyrazole ring has highlighted the critical aspects of structural changes on binding affinity and activity at the cannabinoid CB1 receptor. These studies involve intricate synthetic pathways that include nucleophilic displacement reactions, radiolabeling techniques for PET imaging, and modifications intended to enhance receptor affinity and selectivity (Fan et al., 2006).

Molecular Structure Analysis

Molecular structure analysis, particularly through molecular orbital methods and conformational analyses, has revealed the existence of multiple distinct conformations of biarylpyrazole compounds. These conformations exhibit different energetic stabilities and are pivotal in determining the interaction with the CB1 receptor. Studies utilizing comparative molecular field analysis (CoMFA) have constructed three-dimensional quantitative structure-activity relationship (QSAR) models to further elucidate these interactions (J. Shim et al., 2002).

Chemical Reactions and Properties

Chemical reactions involving biarylpyrazole compounds primarily focus on their binding interactions with the CB1 receptor, elucidating the roles of specific substituents and conformations in antagonist activity. Investigations into the synthesis of long-chain amide analogs of biarylpyrazoles have provided insights into unique binding selectivities and pharmacological activities, shedding light on the molecular basis for their interaction with cannabinoid receptors (Thomas et al., 2005).

Physical Properties Analysis

The physical properties of biarylpyrazole compounds, including solubility, crystalline structure, and thermal stability, are crucial for their pharmacological application. X-ray crystallography and spectroscopic methods have been employed to characterize these compounds, providing detailed insights into their structural attributes. For instance, the crystal structure determination of related compounds has confirmed their regiospecific synthesis and revealed significant details about their molecular conformation and stability (Kumarasinghe et al., 2009).

Chemical Properties Analysis

The chemical properties, such as reactivity and the potential for various chemical modifications, are integral to understanding the versatility and applicability of biarylpyrazole compounds as CB1 receptor antagonists. Research into the structure-activity relationships (SAR) of these compounds has highlighted the impact of specific structural modifications on receptor affinity and antagonistic activity. This research underscores the importance of certain moieties and substituents in enhancing the compound's pharmacological efficacy (Lan et al., 1999).

Applications De Recherche Scientifique

CB1 Receptor Imaging and Analysis

  • PET Imaging Ligands : This compound and its analogs have been synthesized for potential use as PET (Positron Emission Tomography) imaging ligands for the cerebral cannabinoid receptor (CB1). They exhibit higher binding affinity and lower lipophilicity than previous ligands used for emission tomography imaging of CB1 in human subjects (Fan et al., 2006).

  • Structure-Activity Relationships : Research has been conducted to explore the structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. This has aided in characterizing the cannabinoid receptor binding sites and searching for more selective and potent cannabimimetic ligands (Lan et al., 1999).

  • Molecular Interaction Studies : Studies on the molecular interactions of this compound with the CB1 cannabinoid receptor have been conducted, providing insights into the energetic stability of different conformations and their relevance to receptor binding (Shim et al., 2002).

Metabolic and Binding Analysis

  • Metabolism in Liver Microsomes : The in vitro metabolism of diarylpyrazoles, including this compound, in rat liver microsomes has been analyzed. The study aimed to characterize the metabolites and understand whether they retain receptor binding properties (Zhang et al., 2005).

  • Development of SPECT Radioligands : The synthesis of iodine-123 labeled analogs of this compound has been reported, aimed at developing SPECT (Single Photon Emission Computed Tomography) radioligands for imaging cannabinoid CB1 receptors (Lan et al., 1996).

Potential Therapeutic Applications

  • Cannabinoid Receptor Antagonism : The compound has been studied for its potential to antagonize the effects of cannabinoids, which could have therapeutic applications in conditions where cannabinoid side effects are detrimental (Hurst et al., 2006).

  • Anti-Obesity Effects : Some studies have explored the anti-obesity effects of CB1 receptor antagonists, including this compound, in diet-induced obese mice. Such research is indicative of its potential use in weight management therapies (Hildebrandt et al., 2003).

Propriétés

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '1-(2,4-Dichlorophenyl)-5-(4-bromophenyl)-4-methyl-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide' involves the reaction of 2,4-dichlorobenzonitrile with 4-bromobenzaldehyde to form 1-(2,4-dichlorophenyl)-5-(4-bromophenyl)-4-methyl-1H-pyrazole-3-carbaldehyde. This intermediate is then reacted with piperidine and methylamine to form the final product.", "Starting Materials": [ "2,4-dichlorobenzonitrile", "4-bromobenzaldehyde", "piperidine", "methylamine" ], "Reaction": [ "Step 1: 2,4-dichlorobenzonitrile is reacted with 4-bromobenzaldehyde in the presence of a base such as potassium carbonate and a solvent such as ethanol to form 1-(2,4-dichlorophenyl)-5-(4-bromophenyl)-4-methyl-1H-pyrazole-3-carbaldehyde.", "Step 2: The intermediate 1-(2,4-dichlorophenyl)-5-(4-bromophenyl)-4-methyl-1H-pyrazole-3-carbaldehyde is then reacted with piperidine and methylamine in the presence of a reducing agent such as sodium borohydride and a solvent such as methanol to form the final product 1-(2,4-Dichlorophenyl)-5-(4-bromophenyl)-4-methyl-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide." ] }

Numéro CAS

18232-63-5

Nom du produit

1-(2,4-Dichlorophenyl)-5-(4-bromophenyl)-4-methyl-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide

Formule moléculaire

C₂₂H₂₁BrCl₂N₄O

Poids moléculaire

508.24

Synonymes

N-(Piperidin-1-yl)-5-(4-bromophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide;  5-(4-Bromophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-1-piperidinyl-1H-pyrazole-3-carboxamide

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.